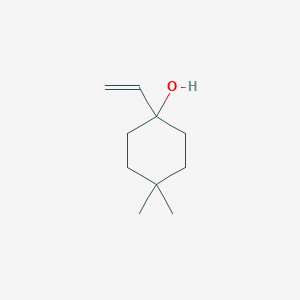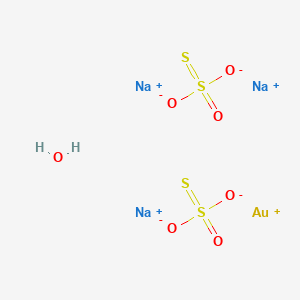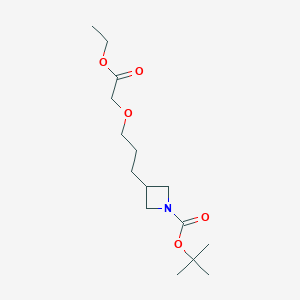
4,4-Dimethyl-1-vinylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-vinylcyclohexanol is an organic compound with the molecular formula C10H18O. It is a derivative of cyclohexanol, featuring a vinyl group at the first position and two methyl groups at the fourth position of the cyclohexanol ring. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-1-vinylcyclohexanol can be synthesized through several methods, including the following:
Hydroboration-Oxidation: This method involves the hydroboration of 4,4-dimethyl-1-vinylcyclohexene followed by oxidation to yield the desired compound.
Hydrogenation: Another approach is the hydrogenation of 4,4-dimethyl-1-vinylcyclohexene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyl-1-vinylcyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4-dimethyl-1-vinylcyclohexanone.
Reduction: Reduction reactions can convert the compound to 4,4-dimethyl-1-vinylcyclohexene.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: 4,4-Dimethyl-1-vinylcyclohexanone
Reduction: 4,4-Dimethyl-1-vinylcyclohexene
Substitution: Ethers and esters of this compound
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-vinylcyclohexanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
Mecanismo De Acción
4,4-Dimethyl-1-vinylcyclohexanol is similar to other cyclohexanol derivatives, such as 4-vinylcyclohexanol and cyclohexanedimethanol. its unique structural features, such as the presence of the vinyl group and the two methyl groups, distinguish it from these compounds. These structural differences contribute to its distinct chemical properties and applications.
Comparación Con Compuestos Similares
4-Vinylcyclohexanol
Cyclohexanedimethanol
4-Vinylcyclohexene
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-ethenyl-4,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-4-10(11)7-5-9(2,3)6-8-10/h4,11H,1,5-8H2,2-3H3 |
Clave InChI |
XGKFCLKEGCJWSW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)(C=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15361977.png)






![(8AS)-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,5,8,8A-tetrahydrooxazolo[3,4-A]pyridin-3-one](/img/structure/B15362027.png)

![9-[(4-Methoxyphenyl)methyl]-1,5-dimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B15362035.png)
![N-(benzo[d]oxazol-2-yl)acetamide](/img/structure/B15362041.png)

![6-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indazole](/img/structure/B15362059.png)

